2-[2-(4-Pyridyl)ethenyl]aniline
Description
2-[2-(4-Pyridyl)ethenyl]aniline is a conjugated aromatic amine featuring an aniline core (C₆H₅NH₂) linked via a trans-ethylene (ethenyl) group to a pyridine ring at the 4-position. This structure enables a push-pull electronic system, where the electron-rich aniline acts as a donor and the pyridine serves as a weak acceptor. Such systems are pivotal in materials science, particularly in nonlinear optics (NLO), metal-organic frameworks (MOFs), and fluorescent probes due to their tunable electronic transitions and π-conjugation .
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C13H12N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-10H,14H2 |
InChI Key |
MDZZMOKJIZRGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Donating Groups : Substituting -NH₂ with -N(CH₃)₂ (as in N,N-Dimethyl-4-[2-(4-pyridyl)ethenyl]aniline) enhances electron donation, red-shifting absorption (λmax from ~350 nm to ~380 nm) and amplifying NLO responses .
- Steric Effects : Bulky diisopropyl groups in (E)-N,N-Diethyl-2,6-diisopropyl-4-[2-(4-nitrophenyl)ethenyl]aniline induce steric hindrance, blue-shifting absorption by ~30 nm compared to unhindered analogs. This also inverts solvatochromism from positive to negative due to restricted planarization .
- Heterocycle Replacement: Replacing pyridine with benzimidazole or quinoline extends π-conjugation, red-shifting λmax to ~420 nm (benzimidazole) and improving thermal stability (quinoline) .
Solvatochromism and Nonlinear Optical Activity
- Positive Solvatochromism: Observed in N,N-Dimethyl-4-[2-(4-pyridyl)ethenyl]aniline, where polar solvents stabilize the excited state, causing a red shift in emission. This is attributed to the strong donor-acceptor interplay .
- Negative Solvatochromism : In the diisopropyl-nitro derivative, steric hindrance prevents planarization in polar solvents, leading to a blue shift .
- NLO Performance: The dimethylamino derivative exhibits higher second harmonic generation (SHG) efficiency (≈2× urea) due to enhanced hyperpolarizability, making it suitable for MOF-based NLO materials .
Crystallographic and Steric Considerations
- Crystal Packing: Steric bulk (e.g., diisopropyl groups) disrupts intermolecular π-π stacking, as seen in the twisted molecular layers (79.42° angle between nitro and amino planes) .
- Electronic Decoupling : Long C–N bonds (≈1.42 Å) in crowded analogs reduce electronic communication between the aniline and acceptor groups, lowering charge-transfer efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
